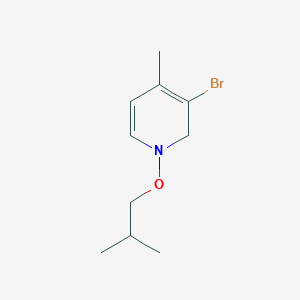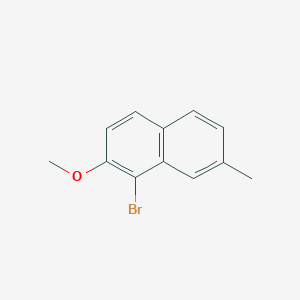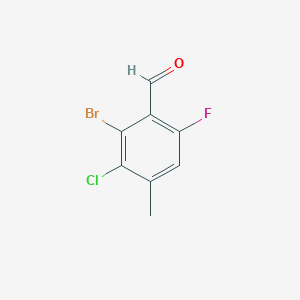![molecular formula C47H56N7O9P B12498580 N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Propargyl g(iBu)-3’-phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of click chemistry, where it serves as a versatile building block for the creation of complex molecular structures. Its unique propargyl group allows for efficient and selective reactions, making it a crucial component in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Propargyl g(iBu)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-O position. This is achieved through a series of chemical reactions, including esterification and phosphitylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Propargyl g(iBu)-3’-phosphoramidite undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Nucleophiles: Employed in substitution reactions to introduce new functional groups.
Major Products Formed
Triazole-Linked Oligonucleotides: Formed through click chemistry reactions, these products are highly stable and useful in various biochemical applications.
Substituted Nucleosides: Resulting from nucleophilic substitution reactions, these compounds have diverse functional properties.
Wissenschaftliche Forschungsanwendungen
2’-O-Propargyl g(iBu)-3’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, such as nucleic acids and proteins.
Medicine: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: Applied in the production of modified oligonucleotides for various industrial processes.
Wirkmechanismus
The mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its ability to participate in click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole linkages. This reaction is highly selective and efficient, allowing for the precise modification of biomolecules. The compound’s unique structure enables it to target specific molecular pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Propargyl-rG(iBu): Another modified nucleoside with similar properties and applications.
2’-O-Propargyl-G: Used in oligonucleotide synthesis and click chemistry.
Uniqueness
2’-O-Propargyl g(iBu)-3’-phosphoramidite stands out due to its high reactivity and selectivity in click chemistry reactions. Its ability to form stable triazole linkages with azides makes it a preferred choice for various biochemical applications. Additionally, its compatibility with automated synthesizers and high-throughput purification techniques enhances its industrial utility .
Eigenschaften
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGPRXHCUPJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N7O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)



![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)
![[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12498610.png)
